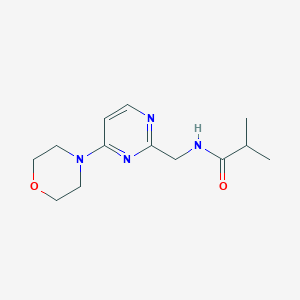

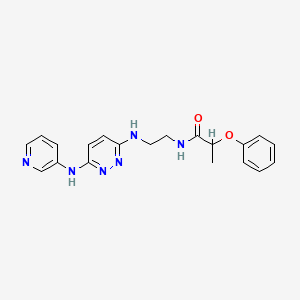

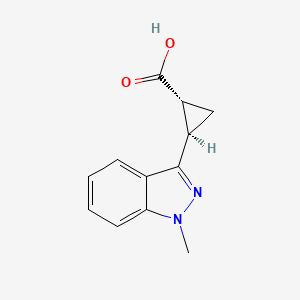

2-(Benzyloxy)-5-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-fluorobenzamide” would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms, the types of bonds, and the molecular weight of the compound.Chemical Reactions Analysis

The chemical reactivity of “2-(Benzyloxy)-5-fluorobenzamide” would depend on the specific functional groups present in the molecule. The amide group might undergo hydrolysis, acylation, or reduction reactions. The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-5-fluorobenzamide” would be determined by techniques such as melting point analysis, solubility testing, and infrared spectroscopy . These techniques provide information about the compound’s intermolecular interactions, solubility in various solvents, and functional groups.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-(Benzyloxy)-5-fluorobenzamide derivatives have been synthesized and show promising antimicrobial activity. Fluorine atoms in the benzoyl group enhance this antimicrobial effect against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Desai, Rajpara & Joshi, 2013).

Chemodivergent Synthesis

This compound plays a role in chemodivergent synthesis, where the use of different solvents can lead to the formation of diverse benzo-fused heterocycles. This has implications in developing new chemical entities for various applications (Chen, Wang & Hua, 2019).

Myocardial Perfusion Imaging

2-(Benzyloxy)-5-fluorobenzamide analogs have been developed for myocardial perfusion imaging (MPI) with PET, showing high heart uptake and low background uptake, which is crucial for accurate cardiac imaging (Mou et al., 2012).

PET Imaging of Breast Cancer

Some fluorobenzamide derivatives, such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, have shown potential as PET imaging agents for breast cancer, demonstrating high uptake in tumors and potentially aiding in cancer diagnosis (Shiue et al., 2000).

Sigma-2 Receptor Imaging

Fluorobenzamide analogs have been synthesized for PET imaging of the sigma-2 receptor status in solid tumors, which could be instrumental in tumor diagnosis and treatment planning (Tu et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-(Benzyloxy)-5-fluorobenzamide” would depend on its intended use and observed properties. For example, if it shows promising biological activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Eigenschaften

IUPAC Name |

5-fluoro-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDXAODDXHVSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2424259.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)